Home > Products > Screening Compounds P94808 > 2-methoxy-5-methyl-N-(2-{[2-methyl-6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide
2-methoxy-5-methyl-N-(2-{[2-methyl-6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide -

2-methoxy-5-methyl-N-(2-{[2-methyl-6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide

Catalog Number: EVT-4606869
CAS Number:
Molecular Formula: C19H24N6O3S
Molecular Weight: 416.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Osimertinib

  • Compound Description: Osimertinib is a third-generation epidermal growth factor receptor tyrosine kinase inhibitor (EGFR TKI) used to treat non-small cell lung cancer. It acts by selectively targeting EGFR T790M, a common mutation that confers resistance to first- and second-generation EGFR TKIs. Osimertinib forms a covalent bond with cysteine 797 at the ATP binding site of EGFR T790M, leading to its inhibition. []
  • Relevance: Osimertinib shares a structural similarity with 2-methoxy-5-methyl-N-(2-{[2-methyl-6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide through the presence of a substituted pyrimidine ring. This ring system is a key pharmacophore in both molecules and contributes to their interactions with biological targets. []

N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)acrylamide (Compound 1)

  • Compound Description: This compound is a third-generation EGFR-TKI with potent activity against T790M and L858R mutations. []
  • Relevance: This compound is related to 2-methoxy-5-methyl-N-(2-{[2-methyl-6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide by the shared presence of a substituted pyrimidine ring and an aromatic sulfonamide moiety. The presence of these common structural features suggests that these compounds may belong to the same chemical class or category of EGFR-TKIs. []

N-(3-((2-((4-(4-acetylpiperazin-1-yl)-2-methoxyphenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)acrylamide (Compound 2)

  • Compound Description: Similar to Compound 1, this molecule is a third-generation EGFR-TKI demonstrating good efficacy in treating cancer, particularly against tumors harboring T790M and L858R mutations. [, ]
  • Relevance: Compound 2 is related to 2-methoxy-5-methyl-N-(2-{[2-methyl-6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide through the common feature of a substituted pyrimidine ring. Although Compound 2 features a trifluoromethyl group and a piperazine ring not present in the target compound, the shared pyrimidine scaffold highlights their structural kinship and potential for similar biological activities. [, ]

N-(3-((5-chloro-2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)oxy)phenyl)acrylamide (Compound 3)

  • Compound Description: Compound 3 is another third-generation EGFR-TKI exhibiting a similar activity profile to Compounds 1 and 2, with efficacy against T790M and L858R mutations. [, ]
  • Relevance: The relationship between Compound 3 and 2-methoxy-5-methyl-N-(2-{[2-methyl-6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide lies in the shared presence of a substituted pyrimidine ring. Despite differences in other substituents, the recurring pyrimidine motif suggests that these compounds could be grouped into the same class of EGFR-TKI inhibitors. [, ]
  • Compound Description: This molecule is a significant intermediate in the synthesis of various biologically active compounds, including the aforementioned Osimertinib. []
  • Relevance: Although not directly sharing a structural motif with 2-methoxy-5-methyl-N-(2-{[2-methyl-6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide, Compound 4 is a crucial precursor in the synthesis of Osimertinib, which has a structural similarity to the target compound. This indirect connection via a shared synthetic pathway underscores the potential relevance of Compound 4 to the target compound's chemical space. []

N-{2-[(R)-3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide (YM758)

  • Compound Description: YM758 is a novel If channel inhibitor under development for the treatment of stable angina and atrial fibrillation. []
  • Relevance: While not structurally similar to 2-methoxy-5-methyl-N-(2-{[2-methyl-6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide, the research paper exploring YM758 focuses on the identification and investigation of its human metabolites. This highlights the importance of understanding metabolic pathways and potential metabolites for compounds like 2-methoxy-5-methyl-N-(2-{[2-methyl-6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide. []

Properties

Product Name

2-methoxy-5-methyl-N-(2-{[2-methyl-6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide

IUPAC Name

2-methoxy-5-methyl-N-[2-[[2-methyl-6-(2-methylimidazol-1-yl)pyrimidin-4-yl]amino]ethyl]benzenesulfonamide

Molecular Formula

C19H24N6O3S

Molecular Weight

416.5 g/mol

InChI

InChI=1S/C19H24N6O3S/c1-13-5-6-16(28-4)17(11-13)29(26,27)22-8-7-21-18-12-19(24-14(2)23-18)25-10-9-20-15(25)3/h5-6,9-12,22H,7-8H2,1-4H3,(H,21,23,24)

InChI Key

UEQPOVPELMDYLQ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCCNC2=CC(=NC(=N2)C)N3C=CN=C3C

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCCNC2=CC(=NC(=N2)C)N3C=CN=C3C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.